molecular formula C12H8BrNO4 B448550 N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide CAS No. 306766-58-5

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide

Cat. No.: B448550
CAS No.: 306766-58-5
M. Wt: 310.1g/mol
InChI Key: XPCBMCBQSLNOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde in the presence of an acid catalyst.

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride.

    Amidation Reaction: The final step involves the coupling of the bromofuran derivative with the benzodioxole derivative through an amidation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the bromination step and automated systems for the amidation reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

    Reduction: Reduction of the bromine atom can yield the corresponding furan derivative.

    Substitution: The bromine atom in the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dehalogenated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to mitotic blockade and subsequent apoptosis of cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is unique due to the presence of both the benzodioxole and bromofuran moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a compound of significant interest in scientific research.

Biological Activity

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety and a brominated furan carboxamide structure. The presence of these functional groups is significant as they contribute to the molecule's biological activity. The benzodioxole structure is known for its role in various bioactive compounds, exhibiting properties such as anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Cell Growth Inhibition : Compounds with similar scaffolds have shown significant growth inhibitory effects against various cancer cell lines. For instance, a related benzofuran compound demonstrated GI50 values as low as 2.20 µM against breast cancer cells (MM231) and 2.37 µM against colon cancer cells (HCT15) .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways such as NF-κB and Src kinase pathways, which are crucial in tumor progression and metastasis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against Gram-positive bacteria. Benzofuran derivatives have been evaluated for their effectiveness against various pathogens:

  • Inhibitory Concentrations : Studies have reported minimum inhibitory concentrations (MIC) for certain benzofuran derivatives that fall within effective ranges against pathogens like Staphylococcus aureus and Candida albicans .
CompoundMIC (µg/mL)Target Organism
Compound A10Staphylococcus aureus
Compound B20Candida albicans

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of this compound by testing its effects on human ovarian cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations above 5 µM.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated that it effectively inhibited the growth of several Gram-positive bacteria, with an observed zone of inhibition ranging from 15 mm to 25 mm depending on the concentration used.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications in substituents can lead to enhanced efficacy:

  • Substituent Effects : Electron-withdrawing groups such as bromine enhance biological activity compared to electron-donating groups . This trend is critical for designing more potent derivatives.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO4/c13-11-4-3-9(18-11)12(15)14-7-1-2-8-10(5-7)17-6-16-8/h1-5H,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCBMCBQSLNOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(O3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349888
Record name N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306766-58-5
Record name N-(1,3-benzodioxol-5-yl)-5-bromofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.